Sodium diisododecylnaphthalenesulphonate

Description

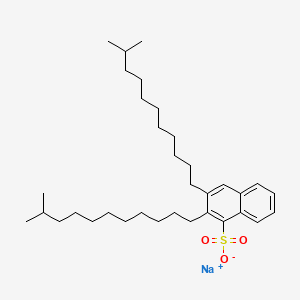

Sodium diisododecylnaphthalenesulphonate (CAS 63701-23-5) is a sulfonated aromatic compound characterized by a naphthalene backbone substituted with two branched dodecyl (C12) alkyl chains and a sulfonate group. Its molecular formula is C22H36O3S·Na, and it is commonly utilized as a surfactant or detergent due to its amphiphilic structure. The iso-branching in the dodecyl chains enhances solubility in organic matrices while the sulfonate group ensures water compatibility, making it effective in industrial cleaning formulations .

Properties

CAS No. |

63701-24-6 |

|---|---|

Molecular Formula |

C34H55NaO3S |

Molecular Weight |

566.9 g/mol |

IUPAC Name |

sodium;2,3-bis(10-methylundecyl)naphthalene-1-sulfonate |

InChI |

InChI=1S/C34H56O3S.Na/c1-28(2)21-15-11-7-5-9-13-17-23-30-27-31-24-19-20-26-33(31)34(38(35,36)37)32(30)25-18-14-10-6-8-12-16-22-29(3)4;/h19-20,24,26-29H,5-18,21-23,25H2,1-4H3,(H,35,36,37);/q;+1/p-1 |

InChI Key |

JAEIFJQNZQKSJZ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCCC(C)C)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium diisododecylnaphthalenesulphonate typically involves the sulfonation of naphthalene followed by the introduction of diisododecyl groups. The process can be summarized as follows:

Sulfonation of Naphthalene: Naphthalene is reacted with sulfuric acid to introduce sulfonic acid groups.

Industrial Production Methods

Industrial production methods for this compound often involve continuous processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the sulfonation and alkylation steps. The final product is typically purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Sodium diisododecylnaphthalenesulphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups .

Scientific Research Applications

Sodium diisododecylnaphthalenesulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to improve solubility and reaction rates.

Biology: The compound is used in cell lysis buffers to break open cells and release their contents.

Medicine: It is used in formulations for drug delivery systems to enhance the solubility of hydrophobic drugs.

Industry: This compound is used in detergents, emulsifiers, and dispersants in various industrial processes

Mechanism of Action

The mechanism of action of sodium diisododecylnaphthalenesulphonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification, where it helps to stabilize mixtures of oil and water .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key differences among analogous compounds arise from:

- Alkyl chain length and branching (e.g., isobutyl vs. isododecyl).

- Number and position of sulfonate groups .

- Counterion type (sodium, lithium, potassium, or organic amines).

Table 1: Structural Comparison of Sodium Diisododecylnaphthalenesulphonate and Analogs

| Compound Name | Molecular Formula | Alkyl Substituents | Sulfonate Groups | Counterion | Key Applications |

|---|---|---|---|---|---|

| This compound | C22H36O3S·Na | Diisododecyl | 1 | Sodium | Heavy-duty detergents |

| Sodium diisobutylnaphthalenesulphonate | C18H24O3S·Na | Diisobutyl | 1 | Sodium | Industrial cleaners |

| Lithium diisopropylnaphthalenesulfonate | C16H20O3S·Li | Diisopropyl | 1 | Lithium | Anionic polymerization |

| Isopropanolamine dodecylbenzenesulfonate | C18H30O3S·C3H9NO | Dodecyl | 1 | Isopropanolamine | Personal care products |

| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | C10H6K2O7S2 | None | 2 | Potassium | Dye synthesis, chelators |

Performance and Reactivity Differences

Alkyl Chain Impact :

- This compound’s longer, branched dodecyl chains confer superior hydrophobic interactions compared to diisobutyl (C4) or diisopropyl (C3) analogs, enhancing its efficacy in stabilizing emulsions .

- Shorter chains (e.g., diisobutyl) reduce steric hindrance, increasing reactivity in organic syntheses but limiting surfactant durability .

Counterion Effects :

- Lithium salts (e.g., lithium diisopropylnaphthalenesulfonate) exhibit higher Lewis acidity, making them preferred initiators in anionic polymerizations, whereas sodium variants are less reactive but more stable in aqueous systems .

- Potassium or ammonium salts (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate) improve water solubility for dye applications due to smaller ionic radii .

- Sulfonate Group Positioning: Disulfonates (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate) exhibit higher polarity and chelating capacity, favoring use in metal ion sequestration over mono-sulfonates like this compound .

Key Research Findings and Data Gaps

- Synthetic Efficiency : this compound’s synthesis requires harsh sulfonation conditions (e.g., concentrated H2SO4), unlike hydroxylated analogs that employ milder agents like manganese dioxide .

- Contradictions in Toxicity Data : Meta-analyses of sulfonated aromatics indicate discrepancies in ecotoxicity profiles, necessitating molecular docking studies to clarify interactions with cytochrome P450 enzymes .

Biological Activity

Sodium diisododecylnaphthalenesulphonate (SDDNS) is a surfactant compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with SDDNS, supported by data tables and case studies.

Chemical Structure and Properties

SDDNS is a sulfonate surfactant characterized by its long hydrophobic alkyl chains and a naphthalene core. Its structural formula can be represented as follows:

- Chemical Formula : C₁₈H₃₈NaO₃S

- Molecular Weight : 348.57 g/mol

The unique structure of SDDNS contributes to its surface-active properties, making it effective in various applications, including biological assays.

Mechanisms of Biological Activity

The biological activity of SDDNS is primarily attributed to its ability to interact with biological membranes and proteins. The following mechanisms have been identified:

- Membrane Disruption : SDDNS can alter membrane integrity, leading to the release of intracellular contents such as lactate dehydrogenase (LDH), which serves as a marker for cell membrane damage.

- Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes involved in metabolic pathways.

- Cell Cycle Regulation : SDDNS influences cell cycle progression and can induce apoptosis in certain cell types.

In Vitro Studies

A variety of studies have evaluated the biological effects of SDDNS using different cellular models. Key findings include:

- Cytotoxicity : SDDNS exhibits dose-dependent cytotoxic effects on cancer cell lines. The IC50 values for various cell types are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 35 |

- Apoptosis Induction : Flow cytometry analyses revealed that SDDNS treatment leads to increased annexin V-positive cells, indicating the induction of apoptosis in treated cells.

Case Studies

A notable case study investigated the effects of SDDNS on human lung carcinoma cells (A549). Researchers observed significant changes in cell viability and morphology post-treatment. The study concluded that SDDNS effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathway activation.

Comparative Analysis with Other Compounds

To understand the uniqueness of SDDNS, a comparison with other surfactants was conducted. Table 2 outlines the biological activities of several surfactants alongside SDDNS.

| Surfactant | Cytotoxicity (IC50, µM) | Apoptosis Induction |

|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | 40 | Yes |

| Triton X-100 | 50 | No |

| This compound (SDDNS) | 30 | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.